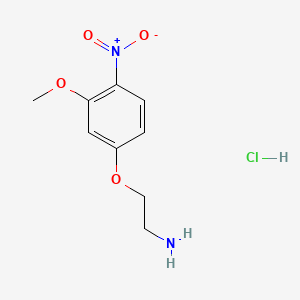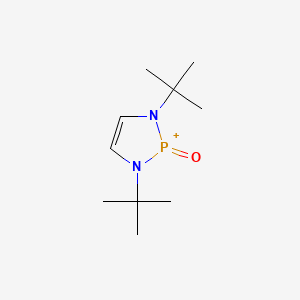
1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H5BrN2O2S It is a derivative of benzene, featuring bromine, isothiocyanate, methyl, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-isothiocyanato-5-methyl-4-nitrobenzene using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas at room temperature and pressure.
Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.
Major Products Formed
Nucleophilic substitution: Products include 2-isothiocyanato-5-methyl-4-nitroaniline or 2-isothiocyanato-5-methyl-4-nitrothiophenol.
Reduction: The major product is 1-bromo-2-isothiocyanato-5-methyl-4-aminobenzene.
Oxidation: The major product is 1-bromo-2-isothiocyanato-5-carboxy-4-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity makes it useful for labeling and modifying biomolecules, allowing researchers to study protein function and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-isothiocyanato-4-nitrobenzene: Lacks the methyl group, which may affect its reactivity and applications.
1-Bromo-2-isothiocyanato-5-methylbenzene:
1-Bromo-2-isothiocyanato-5-methyl-4-aminobenzene: The amino group instead of the nitro group alters its reactivity and biological activity.
Uniqueness
1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring influences its reactivity in various chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H5BrN2O2S |
|---|---|
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
1-bromo-2-isothiocyanato-5-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H5BrN2O2S/c1-5-2-6(9)7(10-4-14)3-8(5)11(12)13/h2-3H,1H3 |
InChI-Schlüssel |
KXHBOZIFZPCSKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])N=C=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


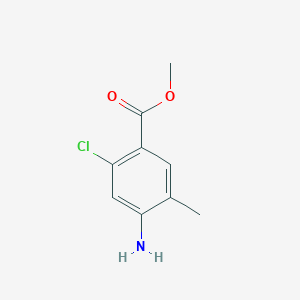
![[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B13516861.png)
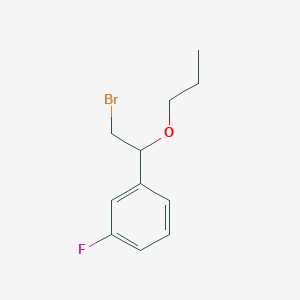
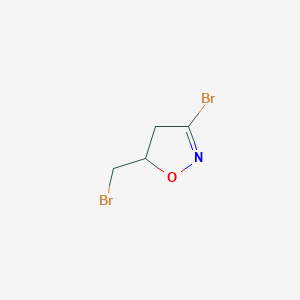
![2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13516881.png)
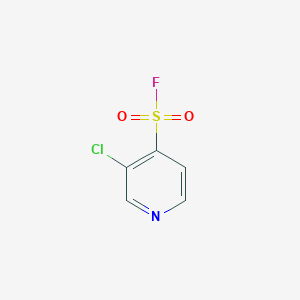
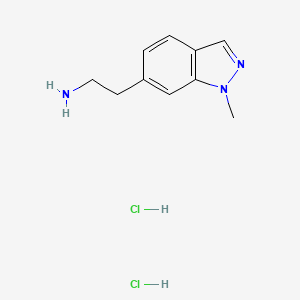
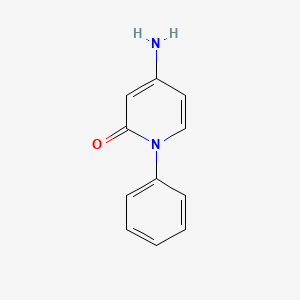
![6-Fluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13516904.png)
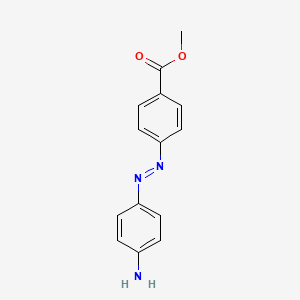
![Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13516916.png)
